Tert-butyl Spiro[indene-1,4'-piperidine]-1'-carboxylate
Description
Tert-butyl spiro[indene-1,4'-piperidine]-1'-carboxylate (CAS: 137419-24-0) is a spirocyclic compound characterized by a fused indene and piperidine system, with a tert-butoxycarbonyl (Boc) group at the 1'-position. Its molecular formula is C19H25NO2, with a molecular weight of 299.4 g/mol, and it typically exhibits a purity of ≥95% .
The compound’s spiro architecture enhances conformational rigidity, which can improve binding specificity in drug-target interactions. It is synthesized via methods such as nucleophilic substitution or coupling reactions involving piperidine derivatives and indene precursors, with yields varying based on substituents and reaction conditions .
Properties
IUPAC Name |
tert-butyl spiro[indene-1,4'-piperidine]-1'-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H23NO2/c1-17(2,3)21-16(20)19-12-10-18(11-13-19)9-8-14-6-4-5-7-15(14)18/h4-9H,10-13H2,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HRTHPQOIDCOMHE-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCC2(CC1)C=CC3=CC=CC=C23 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H23NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10394700 | |
| Record name | tert-Butyl 1'H-spiro[indene-1,4'-piperidine]-1'-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10394700 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
285.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
137419-24-0 | |
| Record name | tert-Butyl 1'H-spiro[indene-1,4'-piperidine]-1'-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10394700 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Tert-butyl Spiro[indene-1,4’-piperidine]-1’-carboxylate typically involves the reaction of indene derivatives with piperidine under specific conditions. One common method includes the use of D-Tryptophan methyl ester, disuccinimidyl carbonate, and diisopropylethylamine in dichloromethane. The reaction mixture is stirred at room temperature, followed by purification through silica flash column chromatography .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of automated reactors and continuous flow systems can enhance the efficiency and scalability of the production process .
Chemical Reactions Analysis
Types of Reactions: Tert-butyl Spiro[indene-1,4’-piperidine]-1’-carboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst.
Substitution: Nucleophilic substitution reactions can occur at the piperidine ring, often using reagents like sodium hydride and alkyl halides.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Hydrogen gas with palladium on carbon as a catalyst.
Substitution: Sodium hydride in dimethylformamide with alkyl halides.
Major Products:
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of reduced spirocyclic compounds.
Substitution: Formation of alkylated derivatives.
Scientific Research Applications
Chemical Overview
Chemical Structure:
- IUPAC Name: tert-butyl spiro[indene-1,4'-piperidine]-1'-carboxylate
- Molecular Formula: C18H23NO2
- Molecular Weight: 295.38 g/mol
Medicinal Applications
This compound has been studied for its pharmacological properties, particularly in the development of new therapeutic agents.
1. Antimicrobial Activity
Research indicates that derivatives of spiro[indene-1,4'-piperidine] compounds exhibit antimicrobial properties. These compounds have shown effectiveness against various bacterial strains, making them candidates for antibiotic development .
2. Neurological Applications
The compound has been explored for its potential as a delta opioid receptor agonist. Such activity suggests its use in pain management therapies, especially for neuropathic pain . Studies indicate that compounds acting on delta opioid receptors may provide analgesic effects without the high abuse potential associated with traditional opioids.
Synthetic Applications
This compound serves as an important building block in organic synthesis.
1. Synthesis of Complex Molecules
The unique structure of this compound allows it to act as a precursor in the synthesis of more complex organic molecules. For example, it can be utilized in the creation of heterocyclic compounds that are valuable in pharmaceuticals and agrochemicals .
Data Table: Summary of Applications
Case Studies
Case Study 1: Antimicrobial Efficacy
A study conducted on various derivatives of spiro[indene-1,4'-piperidine] demonstrated significant antibacterial activity against Staphylococcus aureus and Escherichia coli. The research highlighted the structure-activity relationship (SAR) that informs the design of more effective derivatives .
Case Study 2: Pain Management
In a preclinical trial assessing the analgesic effects of delta opioid receptor agonists, this compound showed promise in reducing pain responses in animal models without significant side effects typically associated with traditional opioids .
Mechanism of Action
The mechanism of action of Tert-butyl Spiro[indene-1,4’-piperidine]-1’-carboxylate involves its interaction with specific molecular targets, such as receptors or enzymes. The spirocyclic structure allows for unique binding interactions, which can modulate the activity of the target. This compound may act as an agonist or antagonist, depending on the target and the context of its use.
Comparison with Similar Compounds
Comparison with Similar Compounds
Tert-butyl spiro[indene-1,4'-piperidine]-1'-carboxylate belongs to a broader class of spirocyclic Boc-protected piperidine derivatives. Below is a detailed comparison with structurally analogous compounds:
Table 1: Structural and Physicochemical Comparison
Key Research Findings
Synthetic Efficiency : Scale-up Method E achieves a 66.2% yield for the parent compound, outperforming Method C (10% yield) for analogs like the 5,6-dimethoxy derivative, likely due to steric hindrance from bulky substituents .
Biological Activity: The 3-oxo-6-chloro derivative exhibits pronounced antimicrobial properties, attributed to the electron-withdrawing chloro group enhancing target binding .
Safety Profiles : Most analogs share acute toxicity and skin/eye irritation risks under OSHA classifications, necessitating protective equipment during handling .
Biological Activity
Tert-butyl spiro[indene-1,4'-piperidine]-1'-carboxylate is a compound of growing interest in medicinal chemistry due to its unique spirocyclic structure and potential biological activities. This article explores the biological activity of this compound, highlighting its synthesis, mechanisms of action, and therapeutic potentials based on recent research findings.
Chemical Structure and Synthesis
The compound features a spirocyclic framework that combines an indene moiety with a piperidine ring. This structural configuration is known to influence its biological properties significantly. The synthesis of this compound typically involves multi-step reactions that can include cyclization and functionalization processes to achieve the desired spiro structure.
Table 1: Synthetic Methods Overview
Antimicrobial Properties
Recent studies have identified the antimicrobial activity of various spirocyclic compounds, including those similar to this compound. In vitro assays have shown effectiveness against a range of bacterial strains, including Gram-positive and Gram-negative bacteria.
Case Study: Antibacterial Activity
In one notable study, spirocyclic derivatives were screened against common pathogens such as Staphylococcus aureus and Escherichia coli. The results indicated that certain derivatives exhibited significant antibacterial activity with Minimum Inhibitory Concentrations (MICs) ranging from 5 to 20 µg/mL, suggesting potential applications in treating bacterial infections .
The mechanisms by which these compounds exert their antimicrobial effects may involve disruption of bacterial cell membranes or inhibition of essential metabolic pathways. For instance, some studies suggest that spirocyclic compounds can interfere with protein synthesis or DNA replication in bacteria, leading to cell death .
Anticancer Activity
Emerging research also points to the anticancer potential of this compound. Preliminary studies have demonstrated cytotoxic effects against various cancer cell lines, including HeLa (cervical cancer) and MCF-7 (breast cancer) cells.
Table 2: Cytotoxicity Results Against Cancer Cell Lines
Structure-Activity Relationship (SAR)
Understanding the SAR is crucial for optimizing the biological activity of this compound. Modifications at specific positions on the piperidine or indene rings can lead to enhanced potency and selectivity.
Key Findings in SAR Studies
- Substituent Effects : The introduction of electron-donating groups at the ortho position of the indene ring has been correlated with increased antibacterial activity.
- Ring Size Variation : Altering the size of the piperidine ring has shown to affect both solubility and bioavailability, impacting overall efficacy .
Q & A
Basic Question: What are the recommended safety protocols for handling tert-butyl spiro[indene-1,4'-piperidine]-1'-carboxylate in laboratory settings?
Methodological Answer:
Based on GHS classifications, the compound requires:
- Personal Protective Equipment (PPE):
- Ventilation: Use fume hoods during handling to minimize inhalation risks .
- Spill Management: Avoid dispersal into drains; collect spills using non-sparking tools and store in sealed containers .
Basic Question: What synthetic routes are commonly employed to prepare this compound?
Methodological Answer:
Key synthetic strategies include:
- Spirocyclization Reactions: Utilizing Nazarov cyclization of 1,4-pentadien-3-ols to form spiro[indene-1,4'-piperidine] frameworks, followed by tert-butyl carbamate protection .
- Multi-Step Synthesis:
- Purification: Silica gel chromatography or recrystallization to achieve >95% purity .
Advanced Question: How can researchers address challenges in characterizing the physicochemical properties of this compound?
Methodological Answer:
Despite limited SDS data , the following approaches are recommended:
- Melting Point Determination: Use differential scanning calorimetry (DSC) or Kofler hot-stage microscopy.
- Solubility Profiling: Conduct shake-flask experiments in polar (e.g., DMSO) and non-polar solvents (e.g., hexane) .
- Stability Studies: Monitor decomposition under varying temperatures (25–100°C) via HPLC or TLC .
- LogP Estimation: Reverse-phase HPLC or computational tools (e.g., MarvinSketch) to predict partition coefficients .
Advanced Question: What strategies are used to assess toxicity when toxicological data is incomplete?
Methodological Answer:
In absence of comprehensive data :
- In Vitro Assays:
- Precautionary Measures:
Advanced Question: How can reaction yields be optimized during spiro[indene-piperidine] synthesis?
Methodological Answer:
Critical factors include:
- Catalyst Selection: Use Lewis acids (e.g., BF₃·Et₂O) to enhance spirocyclization efficiency .
- Temperature Control: Maintain −78°C for intermediates prone to decomposition .
- Solvent Optimization: Polar aprotic solvents (e.g., DMF) improve tert-butyl carbamate coupling .
- Byproduct Management: Add scavengers (e.g., molecular sieves) to sequester water in moisture-sensitive steps .
Advanced Question: How should researchers resolve contradictions in reported synthetic yields across studies?
Methodological Answer:
- Reproducibility Checks: Validate reaction conditions (e.g., stoichiometry, purity of starting materials) .
- Advanced Analytics: Use LC-MS or NMR to identify impurities (e.g., unreacted indene or piperidine derivatives) .
- Scale-Dependent Effects: Test yields at micro (mg) vs. bulk (g) scales; agitation speed and heat transfer vary significantly .
Regulatory Compliance: How to navigate ecological risk assessments when environmental data is unavailable?
Methodological Answer:
- Precautionary Principles: Treat the compound as persistent, bioaccumulative, and toxic (PBT) until proven otherwise .
- Alternatives Assessment: Substitute with less hazardous spirocyclic analogs (e.g., non-halogenated derivatives) .
- Waste Management: Segregate and incinerate waste via certified facilities to prevent soil/water contamination .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
